4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole
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Overview
Description
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloromethyl and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated pyrazoles.
Coupling Reactions: Formation of biaryl or diaryl pyrazoles.
Scientific Research Applications
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity by forming hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole: Lacks the fluoro group, resulting in different reactivity and binding properties.
5-Fluoro-1,3-dimethyl-1H-pyrazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution.
4-(Bromomethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both chloromethyl and fluoro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential in various applications .
Biological Activity
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound's biological activity stems from its ability to interact with various molecular targets, making it a candidate for further investigation in drug development and other scientific fields.
The synthesis of this compound typically involves the chloromethylation of 5-fluoro-1,3-dimethyl-1H-pyrazole using chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The presence of both chloromethyl and fluoro groups provides distinct reactivity profiles, enhancing the compound's potential applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The fluoro group enhances binding affinity through hydrogen bonds and van der Waals interactions .
Enzyme Inhibition
Research has shown that pyrazole derivatives can act as enzyme inhibitors. For example, compounds similar to this compound have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition is particularly relevant in the context of cancer therapy.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | Lacks fluoro group; different reactivity | Limited studies on biological activity |
5-Fluoro-1,3-dimethyl-1H-pyrazole | Lacks chloromethyl group; affects nucleophilicity | Potential anticancer activity |
4-(Bromomethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole | Similar structure; bromine alters reactivity | Varying biological effects |
Case Studies and Research Findings
- Anticancer Studies : A study on a related pyrazole derivative showed an IC50 value indicating effective cytotoxicity against U87 glioblastoma cell lines .
- Enzyme Interaction : Another study highlighted that certain pyrazole derivatives exhibited strong inhibition against specific enzymes involved in cancer progression .
These findings suggest that while direct studies on this compound are sparse, its analogs demonstrate significant biological activities that warrant further exploration.
Properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2/c1-4-5(3-7)6(8)10(2)9-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBXVBIZQBBCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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